molecular formula C9H13N3O B7975933 (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

Cat. No.: B7975933
M. Wt: 179.22 g/mol
InChI Key: CUVDBTRUDYXDNK-QMMMGPOBSA-N
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Description

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group and a 4-methyl-pyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-pyrimidinamine and (S)-pyrrolidin-3-ol.

    Reaction Steps:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring using hydrogenation catalysts.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-one.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.

Biology

    Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical assays.

    Receptor Modulator: Studied for its ability to modulate biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.

Industry

    Catalysis: Used in catalytic processes due to its chiral nature.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-one: The oxidized form of the compound.

    4-Methyl-2-pyrimidinamine: The precursor used in the synthesis of the compound.

Uniqueness

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. Its combination of a pyrrolidine ring and a pyrimidine moiety also provides a versatile scaffold for further chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVDBTRUDYXDNK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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